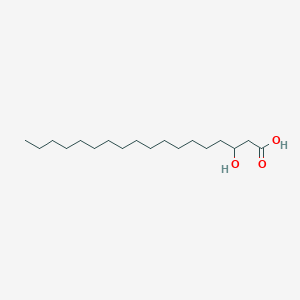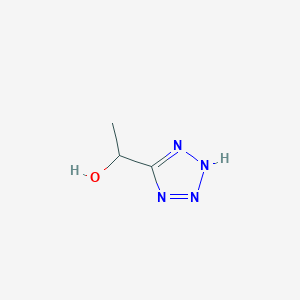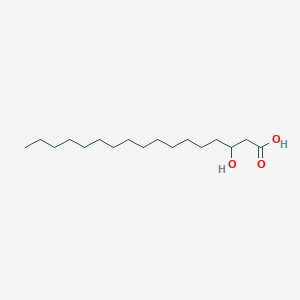
3,4-Difluorofenilacetileno
Descripción general
Descripción
3,4-Difluorophenylacetylene, also known as 3,4-Difluorophenylacetylene, is a useful research compound. Its molecular formula is C8H4F2 and its molecular weight is 138.11 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4-Difluorophenylacetylene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-Difluorophenylacetylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Difluorophenylacetylene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis orgánica
3,4-Difluorofenilacetileno: es un bloque de construcción valioso en la síntesis orgánica. Se utiliza para construir moléculas complejas debido a su capacidad para participar en varias reacciones químicas, como el acoplamiento de Sonogashira, que forma enlaces carbono-carbono esenciales para la creación de productos farmacéuticos y agroquímicos .
Investigación farmacéutica
En la investigación farmacéutica, This compound sirve como precursor para la síntesis de diversas moléculas biológicamente activas. Su incorporación en los marcos de los fármacos puede mejorar las propiedades farmacocinéticas de los agentes terapéuticos .
Ciencia de los materiales
Este compuesto se utiliza en la ciencia de los materiales para el desarrollo de nuevos materiales con propiedades electrónicas específicas. Se puede utilizar para sintetizar cristales líquidos y polímeros conductores, que son integrales para tecnologías avanzadas como las pantallas OLED .
Ingeniería química
This compound: juega un papel en la ingeniería química, particularmente en la optimización de procesos y el desarrollo de rutas sintéticas para productos químicos industriales. Sus propiedades se aprovechan para crear intermediarios que son más eficientes y ecológicos .
Ciencia ambiental
Los científicos ambientales usan This compound para estudiar la degradación de los compuestos fluorados en el medio ambiente y su posible impacto en los ecosistemas. Ayuda a comprender la persistencia y la bioacumulación de estos compuestos .
Química analítica
En química analítica, This compound se usa como estándar o reactivo en varios métodos analíticos. Ayuda en el desarrollo de técnicas analíticas para detectar sustancias químicas complejas .
Investigación bioquímica
Los bioquímicos exploran la interacción de This compound con los sistemas biológicos para comprender sus vías metabólicas y su posible bioactividad. Es una herramienta para sondear procesos bioquímicos y mecanismos enzimáticos .
Aplicaciones industriales
Industrialmente, This compound participa en la síntesis de productos químicos especiales y como intermediario en la producción de materiales avanzados, lo que demuestra su versatilidad y valor económico .
Safety and Hazards
Propiedades
IUPAC Name |
4-ethynyl-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPAOXIWRDDQGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551725 | |
| Record name | 4-Ethynyl-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143874-13-9 | |
| Record name | 4-Ethynyl-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Difluorophenylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)


